molecular formula C18H14ClFN2O3 B2728240 2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953014-85-2

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2728240
CAS No.: 953014-85-2
M. Wt: 360.77
InChI Key: PGDKHBRZNASOEJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an isoxazole ring attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The benzamide core can be synthesized via Friedel-Crafts acylation followed by substitution reactions to introduce the chloro and fluoro groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis for the isoxazole ring formation, which has been shown to be efficient and catalyst-free .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amine derivatives.

Scientific Research Applications

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(isoxazol-3-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-chloro-6-fluoro-N-(5-phenylisoxazol-3-ylmethyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both the isoxazole ring and the methoxyphenyl group, which can confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDKHBRZNASOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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